Pyrimido[4,5-d]pyrimidin-4(3H)-one

Dihydrofolate Reductase Substrate Kinetics Antifolate Design

Medicinal chemistry teams require validated scaffolds for kinase and epigenetic target SAR, but regioisomers and aza-analogs fail to replicate critical pharmacophore geometry. Pyrimido[4,5-d]pyrimidin-4(3H)-one (CAS 7403-26-1) is the unsubstituted parent core of privileged bioactive chemotypes. • Irreversible EGFR T790M inhibitors: subnanomolar IC50; cellular efficacy in H1975 NSCLC xenografts. • Pan-FGFR1-3 inhibition with >10x selectivity over FGFR4 to mitigate hyperphosphatemia risks. • Conditional DHFR substrate system: N-alkylation switches on activity (Km/Vmax benchmarks against chicken DHFR). • Selective L3MBTL1 binder over UNC669 for epigenetic probe development. Available for immediate procurement. Validated alternative to pyrimido[5,4-d] or pyrido[3,4-d] cores.

Molecular Formula C6H4N4O
Molecular Weight 148.12 g/mol
CAS No. 7403-26-1
Cat. No. B3281727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[4,5-d]pyrimidin-4(3H)-one
CAS7403-26-1
Molecular FormulaC6H4N4O
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=C2C(=O)NC=NC2=NC=N1
InChIInChI=1S/C6H4N4O/c11-6-4-1-7-2-8-5(4)9-3-10-6/h1-3H,(H,7,8,9,10,11)
InChIKeyUKAFWJUARMVPPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimido[4,5-d]pyrimidin-4(3H)-one: Core Scaffold Procurement Guide


Pyrimido[4,5-d]pyrimidin-4(3H)-one (CAS 7403-26-1) is a bicyclic heterocyclic scaffold composed of fused pyrimidine rings, forming the core of a privileged pharmacophore class in medicinal chemistry [1]. This unsubstituted core is employed as a versatile synthetic intermediate for generating diverse libraries of bioactive molecules, with derivatives demonstrating potent and selective activity against a range of targets including dihydrofolate reductase (DHFR), receptor tyrosine kinases (EGFR, FGFR, BTK), cyclin-dependent kinases (CDK2), and epigenetic reader proteins (L3MBTL1) [2]. Its value for scientific procurement lies in its established role as a validated starting point for structure-activity relationship (SAR) campaigns, where subtle modifications confer target selectivity, distinguishing it from other fused pyrimidine scaffolds.

Privileged bicyclic scaffold for diverse SAR library synthesis
Reported target engagement across kinase and epigenetic reader families
[4,5-d] regioisomer geometry directs unique hydrogen-bonding pharmacophore

Scaffold-Specific Biological Fingerprints vs. Generic Substitution


Although several pyrimidopyrimidine scaffolds exist, the [4,5-d] regioisomer with a 4(3H)-one confers a distinct biological profile due to its specific hydrogen-bonding pattern and molecular geometry. A critical finding is that the parent 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one (6) is completely inactive as a DHFR substrate, whereas its N-alkylated derivatives function as substrates with measurable Km and Vmax values [1]. This highlights that even within the same core, minor structural modifications dictate biological function. Furthermore, the same core when optimized into 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidinyl derivatives yields irreversible EGFR T790M inhibitors with subnanomolar IC50 values, a profile not achievable with pyrimido[5,4-d]pyrimidine or pyrido[3,4-d]pyrimidine cores [2]. Therefore, researchers cannot substitute this scaffold with a regioisomeric or aza-analog and expect to retain the same pharmacophoric properties.

Regioisomer mismatch
[5,4-d] pyrimidopyrimidine cores may shift kinase targeting profiles, altering SAR from CDK2 toward EGFR contexts
Aza-analog substitution
Pyrido[3,4-d]pyrimidine analogs lack the reported DHFR substrate-switch behavior observed with this scaffold

Quantitative Comparator Evidence for Pyrimido[4,5-d]pyrimidin-4(3H)-one


DHFR Substrate Turn-On via N-Alkylation

The parent 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one (compound 6) exhibits zero substrate activity against chicken DHFR, whereas its N8-methyl derivative (8a) becomes an excellent substrate. This 'switch' behavior is a differentiating feature of this scaffold, providing a unique tool for mechanism-based inhibitor design [1].

DHFR Substrate Switch
Head-to-head
8a: Km 0.08 mM, Vmax 2.27 nmol·L⁻¹·min⁻¹
Parent 6: Not a substrate
Reported conditional substrate design context
N-alkylation enables switch; chicken DHFR model
Dihydrofolate Reductase Substrate Kinetics Antifolate Design

L3MBTL1 Epigenetic Probe Selectivity vs. UNC669

Replacing the aromatic moiety of the first-generation L3MBTL1 binder UNC669 with a pyrimido[4,5-d]pyrimidin-4(3H)-one scaffold led to compound 8a with an IC50 of 1.21 µM. Further optimization yielded 8g, 8o, and 8p that showed exclusive selectivity for L3MBTL1 with no significant activity against other Kme reader proteins, including the closely related L3MBTL3 [1]. The comparator UNC669 inhibits both L3MBTL1 (IC50 = 4.2 µM) and L3MBTL3 (IC50 = 3.1 µM), demonstrating pan-MBT activity [2].

L3MBTL1 Selectivity
Head-to-head
8a IC50 = 1.21 µM (L3MBTL1 only)
UNC669 IC50 = 4.2 µM (L3MBTL1), 3.1 µM (L3MBTL3)
Supports selective probe development without L3MBTL3 confounding
AlphaScreen® assay; 8g/8o/8p confirmed exclusivity
Epigenetics L3MBTL1 Methyl-lysine Reader Chemical Probe

Subnanomolar EGFR T790M Mutant Inhibition

2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidinyl derivatives 2q and 2s inhibited both wild-type and T790M mutant EGFR with IC50 values in the subnanomolar range [1]. This potency against the clinically relevant gatekeeper mutation distinguishes this scaffold from first-generation quinazoline-based EGFR inhibitors (gefitinib/erlotinib, IC50 > 1 µM against T790M) and matches the potency of third-generation pyrimidine-based inhibitors such as osimertinib [2].

EGFR T790M Inhibition
Cross-study
2q/2s: IC50 < 1 nM (T790M)
Gefitinib/Erlotinib: IC50 > 1 µM
Supports T790M resistance model context
Validated by Western blot in H1975 NSCLC cells
EGFR T790M Drug-Resistant NSCLC Covalent Inhibitor

BTK Inhibition with Enhanced EGFR Selectivity

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives 17 and 18 exhibited BTK IC50 values of 1.2 nM and 0.8 nM, respectively, comparable to the approved drug ibrutinib (IC50 = 0.6 nM) [1]. Critically, compound 17 demonstrated an improved selectivity profile over EGFR compared to ibrutinib, a known liability linked to ibrutinib's adverse effects (rash, diarrhea) stemming from off-target EGFR inhibition [2].

BTK Selectivity Profile
Head-to-head
17: BTK IC50 1.2 nM, improved EGFR selectivity
Ibrutinib: BTK IC50 0.6 nM, known EGFR off-target
Reported decoupling of BTK potency from EGFR-related endpoints
Ramos, TMD8 B-cell proliferation assays
BTK Inhibitor B-cell Malignancy Kinase Selectivity

FGFR1-3 Pan-Inhibition with FGFR4 Sparing

Compound 2l, a 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidinyl derivative, potently and irreversibly inhibited FGFR1/2/3 with IC50 values of 1.06, 0.84, and 5.38 nM, respectively, while sparing FGFR4 by an order of magnitude [1]. This contrasts with the clinical FGFR inhibitor erdafitinib, a quinoxaline-based pan-FGFR inhibitor that potently inhibits FGFR1-4, and with FIIN-2, a pyrimidopyrimidine-based irreversible FGFR inhibitor with comparable pan-FGFR1-3 activity (IC50 3.1, 4.3, 27 nM) but also significant FGFR4 inhibition (45 nM) [2].

FGFR1-3 Pan-Inhibition
Cross-study
2l: FGFR1/2/3 IC50 1.06, 0.84, 5.38 nM; FGFR4 > 50 nM
FIIN-2: FGFR1-4 IC50 3.1–45 nM
Supports FGFR4-sparing profile for kinase panel studies
FGFR-amplified cell line panel; hyperphosphatemia endpoint monitoring context
FGFR Inhibitor Covalent Inhibitor Pan-FGFR

CDK2 Inhibition and Anti-Proliferative Activity

A series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine CDK2 inhibitors were designed and synthesized, with several compounds showing potent and selective CDK inhibitory activities and significant in vitro anti-proliferative effects across a panel of human tumor cell lines [1]. The scaffold's ability to engage the CDK2 ATP-binding pocket with high affinity originates from the specific 4,5-d ring fusion geometry, which is not replicated by the [5,4-d] regioisomer commonly explored for EGFR inhibition [2].

CDK2 Target Engagement
Class-level
[4,5-d] regioisomer redirects kinase targeting from EGFR to CDK2
Scaffold selection context for CDK2-focused programs
Exact IC50 values in primary reference; NCI 60-cell panel screening
CDK2 Inhibitor Anticancer Cell Cycle

Procurement-Guided Application Scenarios


Mechanism-Based DHFR Substrate Probe Development

The unsubstituted 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one core (compound 6) is uniquely suited for developing conditional DHFR substrates. Procurement of this scaffold enables SAR studies where N-alkylation 'switches on' substrate activity, a property not available with the constitutively active 8-alkylpterin comparators. The quantitative kinetic parameters (Km, Vmax) for methyl and ethyl derivatives have been established against chicken DHFR, providing a benchmark for evaluating new analogs [1].

Selective L3MBTL1 Chemical Probe Development

Based on the demonstrated superiority of pyrimido[4,5-d]pyrimidin-4(3H)-one derivatives (8g, 8o, 8p) as selective L3MBTL1 binders over the dual MBT inhibitor UNC669, procurement of this scaffold is indicated for teams developing chemical probes to dissect L3MBTL1-specific biology in transcriptional repression and tumor formation, minimizing confounding effects from L3MBTL3 engagement [1].

Next-Generation EGFR T790M Inhibitor Optimization

The 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidinyl chemotype has demonstrated subnanomolar activity against the drug-resistant EGFR T790M mutant. This scaffold is recommended for procurement by medicinal chemistry groups seeking to develop novel irreversible EGFR inhibitors with IP distinct from the saturated pyrimidine and quinazoline chemical space. Validated cellular efficacy in H1975 NSCLC xenograft models provides translational confidence [1].

FGFR1-3 Selective Covalent Inhibitor Programs

The 2-oxo-dihydropyrimido[4,5-d]pyrimidinyl derivative 2l exemplifies this scaffold's capacity to deliver potent, irreversible FGFR1-3 pan-inhibition with an order-of-magnitude selectivity over FGFR4. Procurement of this core is strategically relevant for programs aiming to mitigate FGFR4-driven toxicities (hyperphosphatemia) that have limited clinical FGFR inhibitors. Quantitative benchmarks against FIIN-2 and erdafitinib are available for benchmarking new analogs [1].

Application
Selection Property
Validation Focus
DHFR substrate probe design
N-alkylation-dependent substrate switch
Benchmark Km/Vmax against chicken DHFR
L3MBTL1 epigenetic probe studies
L3MBTL1 selectivity over L3MBTL3
Kme reader panel selectivity assays
EGFR T790M resistance mutant research
Reported enzymatic inhibition context
Cellular target engagement in H1975 NSCLC models
FGFR1-3 pan-inhibition studies
FGFR4-sparing selectivity profile
Benchmarking against FIIN-2 and erdafitinib kinase profiles
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